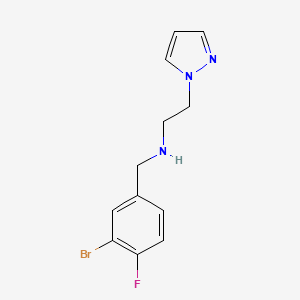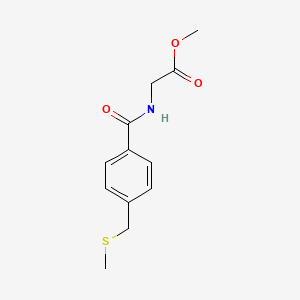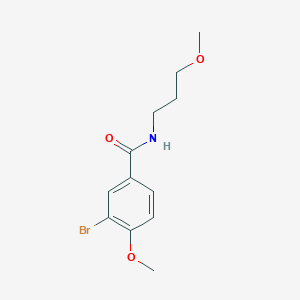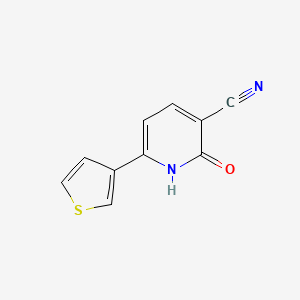
(R)-tert-Butyl (1-(4-bromo-3-fluoro-2-methylphenyl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-tert-Butyl (1-(4-bromo-3-fluoro-2-methylphenyl)ethyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a chiral center, which is further connected to a substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-(4-bromo-3-fluoro-2-methylphenyl)ethyl)carbamate typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-3-fluoro-2-methylaniline.
Formation of the Chiral Center: The chiral center is introduced through an asymmetric synthesis, often using chiral catalysts or chiral auxiliaries.
Carbamate Formation: The final step involves the reaction of the chiral intermediate with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
®-tert-Butyl (1-(4-bromo-3-fluoro-2-methylphenyl)ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products include various substituted phenyl derivatives.
Oxidation: Oxidized products may include phenolic compounds.
Reduction: Reduced products may include dehalogenated or hydrogenated derivatives.
Hydrolysis: The major product is the corresponding amine.
科学的研究の応用
®-tert-Butyl (1-(4-bromo-3-fluoro-2-methylphenyl)ethyl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound may be used in the synthesis of agrochemicals or other industrial chemicals.
作用機序
The mechanism of action of ®-tert-Butyl (1-(4-bromo-3-fluoro-2-methylphenyl)ethyl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivative being studied.
類似化合物との比較
Similar Compounds
- tert-Butyl (1-(4-bromo-2-fluorophenyl)ethyl)carbamate
- tert-Butyl (1-(4-chloro-3-fluoro-2-methylphenyl)ethyl)carbamate
- tert-Butyl (1-(4-bromo-3-fluoro-2-ethylphenyl)ethyl)carbamate
Uniqueness
®-tert-Butyl (1-(4-bromo-3-fluoro-2-methylphenyl)ethyl)carbamate is unique due to the specific substitution pattern on the phenyl ring and the presence of a chiral center. This configuration can impart distinct chemical and biological properties, making it valuable for specific applications where chirality and substitution patterns play a crucial role.
特性
分子式 |
C14H19BrFNO2 |
|---|---|
分子量 |
332.21 g/mol |
IUPAC名 |
tert-butyl N-[(1R)-1-(4-bromo-3-fluoro-2-methylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H19BrFNO2/c1-8-10(6-7-11(15)12(8)16)9(2)17-13(18)19-14(3,4)5/h6-7,9H,1-5H3,(H,17,18)/t9-/m1/s1 |
InChIキー |
XYHKLWPGHMFPCU-SECBINFHSA-N |
異性体SMILES |
CC1=C(C=CC(=C1F)Br)[C@@H](C)NC(=O)OC(C)(C)C |
正規SMILES |
CC1=C(C=CC(=C1F)Br)C(C)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B14916253.png)



![4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-N-[4-(6-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B14916286.png)



![4-Fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14916315.png)


![2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B14916336.png)

